

Interpreting the ^1H and ^{13}C NMR Spectra of Diethyl Suberate: A Comparative Guide

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Compound of Interest

Compound Name: Diethyl suberate

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This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **diethyl suberate**. The interpretation of these spectra is crucial for verifying the structure and purity of this compound, which is often used as a plasticizer and in the synthesis of other organic molecules. This document presents the expected NMR data based on the chemical structure of **diethyl suberate** and compares it with experimental data available in public databases.

Chemical Structure and Symmetry

Diethyl suberate, also known as diethyl octanedioate, possesses a symmetrical structure with the chemical formula $\text{C}_{12}\text{H}_{22}\text{O}_4$.^[1] Its structure consists of an eight-carbon straight chain (suberic acid moiety) esterified with two ethyl groups at both ends. This symmetry is a key factor in interpreting its NMR spectra, as it leads to a reduced number of signals compared to what might be expected from the total number of protons and carbons.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **diethyl suberate** is characterized by four distinct signals due to the four non-equivalent sets of protons in the molecule.

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
a	~1.25	Triplet (t)	6H	~7.1
b	~4.12	Quartet (q)	4H	~7.1
c	~2.28	Triplet (t)	4H	~7.5
d	~1.60	Multiplet (m)	4H	-
e	~1.35	Multiplet (m)	4H	-

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm. The values presented are typical for a deuterated chloroform (CDCl_3) solvent.

The ethyl groups give rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b). The protons on the suberic acid backbone are accounted for by the signals at approximately 2.28 ppm (c), 1.60 ppm (d), and 1.35 ppm (e). Due to the molecule's symmetry, the protons on carbons 2 and 7 are equivalent, as are the protons on carbons 3 and 6, and carbons 4 and 5.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of **diethyl suberate** is expected to show six signals, corresponding to the six chemically non-equivalent carbon atoms due to the molecule's symmetry.

Carbon (Label)	Chemical Shift (δ , ppm)
1	~173.6
2	~34.4
3	~24.9
4	~28.9
5 (Ethyl CH ₂)	~60.1
6 (Ethyl CH ₃)	~14.3

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm. The values presented are typical for a deuterated chloroform (CDCl_3) solvent.

The carbonyl carbons of the ester groups (1) are the most deshielded and appear furthest downfield. The carbons of the ethyl groups (5 and 6) and the aliphatic carbons of the suberate chain (2, 3, and 4) appear at characteristic upfield chemical shifts.

Experimental Protocols

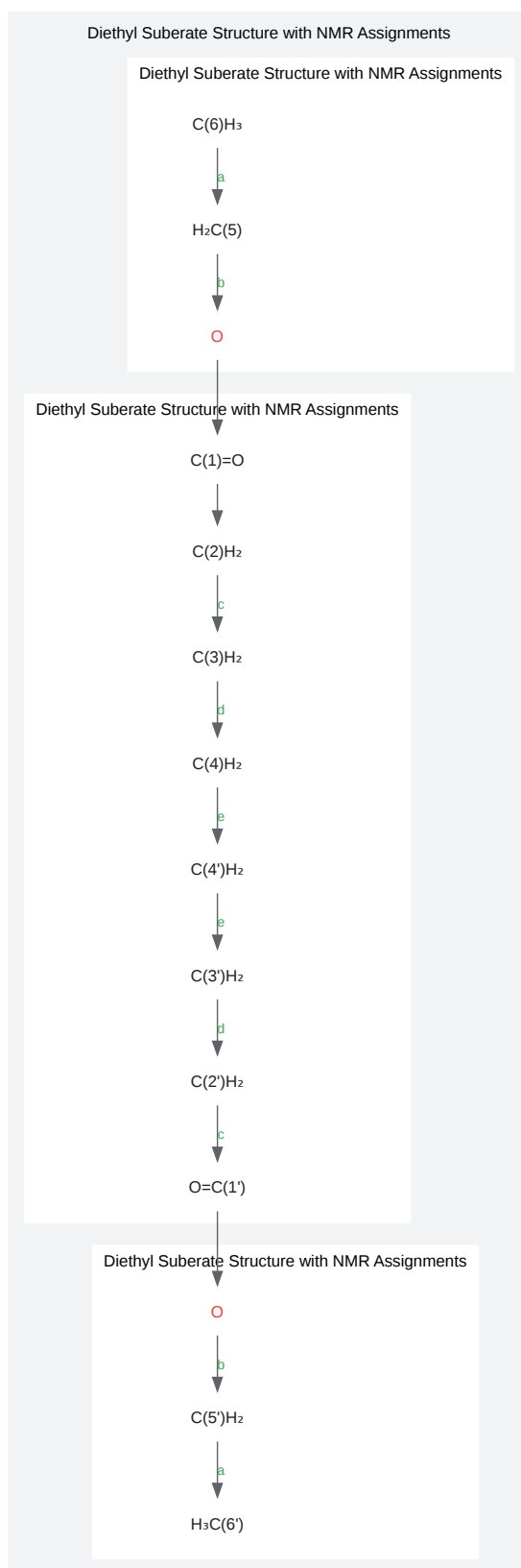
NMR Sample Preparation and Data Acquisition

A sample of **diethyl suberate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Diethyl Suberate Structure and NMR Assignments

The following diagram illustrates the chemical structure of **diethyl suberate** with the non-equivalent protons and carbons labeled according to the assignments in the tables above.



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Caption: Structure of **diethyl suberate** with labeled non-equivalent protons (a-e) and carbons (1-6).

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References

- 1. Diethyl suberate | C₁₂H₂₂O₄ | CID 16301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interpreting the ¹H and ¹³C NMR Spectra of Diethyl Suberate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127281#interpreting-1h-and-13c-nmr-spectra-of-diethyl-suberate]

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